4-(1,3-Thiazol-5-yl)butan-2-one
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Overview
Description
4-(1,3-Thiazol-5-yl)butan-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-5-yl)butan-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For instance, the reaction between 2,4-dihalogen-5-formylthiazole and a suitable methylene active compound can yield the desired product . The reaction conditions often include heating to 100-110°C in the presence of a catalyst such as SiCl4 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally friendly catalysts are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
4-(1,3-Thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target. In some cases, it may inhibit enzyme activity or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazol-5-yl)but-3-en-2-one: This compound has a similar structure but with a double bond in the butanone chain.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit diverse biological activities.
Uniqueness
4-(1,3-Thiazol-5-yl)butan-2-one is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H9NOS |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-8-5-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
QPJCZIOXXLLPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=CS1 |
Origin of Product |
United States |
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